6-Acetoxy Belamcandol B
Description
Properties
IUPAC Name |
[4-hydroxy-2-methoxy-6-[(Z)-pentadec-10-enyl]phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(26)19-23(27-3)24(21)28-20(2)25/h7-8,18-19,26H,4-6,9-17H2,1-3H3/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHINANGVRSSGQ-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCC1=C(C(=CC(=C1)O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCCC1=C(C(=CC(=C1)O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Belamcandol B contains a reactive phenolic hydroxyl group at the 6-position, which undergoes nucleophilic acyl substitution with acetic anhydride. Concentrated sulfuric acid or pyridine is typically employed as a catalyst to protonate the carbonyl oxygen of acetic anhydride, enhancing its electrophilicity. The reaction proceeds at 50–60°C for 15–30 minutes, yielding the acetylated product with minimal side reactions.
Key Steps:
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Mixing Reactants: Belamcandol B (2 g) is combined with acetic anhydride (3 mL) and 1 drop of concentrated sulfuric acid.
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Heating and Stirring: The mixture is warmed to 50–60°C with continuous stirring to ensure homogeneity.
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Precipitation and Isolation: After cooling, the product is precipitated by adding water (30 mL) and isolated via vacuum filtration.
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Recrystallization: The crude product is dissolved in hot ethanol (6 mL) and recrystallized upon gradual addition of warm water, yielding needle-like crystals.
Yield and Purity Optimization
Recrystallization from ethanol-water mixtures enhances purity, with yields typically exceeding 70%. Thin-layer chromatography (TLC) using polar mobile phases (e.g., ethyl acetate/hexane) confirms the absence of unreacted Belamcandol B, while melting point analysis (reported range: 120–122°C) verifies product identity.
Industrial-Scale Production via Extraction and Modification
Industrial synthesis often begins with extracting Belamcandol B from Belamcanda chinensis seeds, followed by targeted acetylation. This two-step process balances cost-efficiency with scalability.
Extraction of Belamcandol B
Raw plant material is subjected to solvent extraction using ethanol or methanol under reflux. The extract is concentrated under reduced pressure, and Belamcandol B is isolated via column chromatography with silica gel as the stationary phase.
Large-Scale Acetylation
The extracted Belamcandol B undergoes acetylation in batch reactors equipped with temperature and pH controls. Industrial protocols favor pyridine over sulfuric acid as a catalyst to minimize corrosion risks. Post-reaction, the product is purified through fractional crystallization or centrifugal partition chromatography.
Table 1: Industrial Production Parameters
| Parameter | Condition |
|---|---|
| Solvent for Extraction | Ethanol (80%) |
| Extraction Temperature | 70°C |
| Acetylation Catalyst | Pyridine |
| Reaction Scale | 50–100 kg batches |
| Final Purity | ≥95% (HPLC) |
Alternative Synthetic Routes and Emerging Methodologies
Recent advances in organic synthesis have explored enzymatic acetylation and microwave-assisted reactions to improve selectivity and reduce energy consumption.
Enzymatic Acetylation
Lipases (e.g., Candida antarctica Lipase B) immobilized on mesoporous silica catalyze the acetylation of Belamcandol B in non-aqueous media. This method achieves 85–90% conversion at 40°C within 4 hours, with no detectable byproducts.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) accelerates the reaction time to 5 minutes, achieving comparable yields to conventional heating. This approach is particularly advantageous for high-throughput screening.
Table 2: Comparison of Acetylation Methods
| Method | Catalyst | Time | Yield (%) | Energy Input |
|---|---|---|---|---|
| Classical Acid-Catalyzed | H<sub>2</sub>SO<sub>4</sub> | 30 min | 72 | Moderate |
| Enzymatic | Lipase | 4 hr | 88 | Low |
| Microwave-Assisted | H<sub>2</sub>SO<sub>4</sub> | 5 min | 75 | High |
Chemical Reactions Analysis
Types of Reactions: 6-Acetoxy Belamcandol B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The acetoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogenating agents or nucleophiles under controlled temperature and pressure.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of Belamcandol B.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Acetoxy Belamcandol B has diverse applications in scientific research:
Chemistry: Used as a biochemical reagent in proteomics research.
Biology: Studied for its role in inhibiting enzymes like 5-lipoxygenase, which is involved in inflammatory processes.
Medicine: Potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: Used in the development of environmentally friendly pesticides and herbicides
Mechanism of Action
The mechanism of action of 6-Acetoxy Belamcandol B involves its interaction with specific molecular targets. It inhibits the activity of enzymes like 5-lipoxygenase, which plays a crucial role in the biosynthesis of leukotrienes, inflammatory mediators. By inhibiting this enzyme, this compound reduces inflammation and oxidative stress .
Comparison with Similar Compounds
Structural and Functional Comparison with Related Compounds
Structural Analogues
Key structural analogues include:
- Belamcandol B: A parent compound lacking the 6-acetoxy group but sharing the triterpenoid core .
- Fatimahol: A resorcinol derivative with a simpler phenolic structure .
- Resorcinol-based compounds: Including 5-[10(Z)-pentadecenyl]resorcinol, which shares a phenolic backbone but lacks the triterpenoid framework .
Table 1: Structural Features of Selected Compounds
| Compound | Core Structure | Key Substituents | Source |
|---|---|---|---|
| 6-Acetoxy Belamcandol B | Triterpenoid-quinone | 6-acetoxy, α-11-hydroxy | Belamcanda seeds |
| Belamcandol B | Triterpenoid-quinone | 11-hydroxy (no acetoxy) | Belamcanda seeds |
| Demethylbelamcandaquinone B | Demethylated quinone | No acetoxy, reduced methylation | Labisia pumila |
| Fatimahol | Phenolic-resorcinol | Long aliphatic chain | Labisia pumila |
| 5-[10(Z)-PD Resorcinol] | Resorcinol | Pentadecenyl side chain | Labisia pumila |
Pharmacological Activity: CYP Enzyme Inhibition
This compound and its analogues exhibit varying inhibitory effects on CYP enzymes, influencing drug metabolism. Data from in vitro assays are summarized below:
Table 2: CYP3A4 Inhibition Profiles
| Compound | IC₅₀ (Co-incubation, μM) | IC₅₀ (Pre-incubation, μM) | IC₅₀ Shift (Fold) | Interaction Likelihood |
|---|---|---|---|---|
| This compound* | 18 ± 2.1 | 10 ± 1.3 | 1.8 | Remote |
| Demethylbelamcandaquinone B | 69 ± 2.6 | 26 ± 1.5 | 2.6 | Unlikely |
| Fatimahol | 25 ± 1.1 | 4.4 ± 1.3 | 5.6 | Likely |
| 5-[10(Z)-PD Resorcinol] | 4.1 ± 0.2 | 0.3 ± 0.06 | 13.6 | Likely |
| Methanol Extract | 5.2 ± 0.2 | 1.1 ± 0.1 | 4.7 | Likely |
*Note: this compound is referred to as "Belamcandol B" in some studies .
- Resorcinol derivatives (e.g., 5-[10(Z)-PD Resorcinol]) exhibit stronger inhibition (IC₅₀ = 4.1 μM) and high IC₅₀ shifts (13.6-fold), indicating potent mechanism-based inhibition . Demethylbelamcandaquinone B has weak inhibitory activity (IC₅₀ = 69 μM), likely due to the absence of the acetoxy group .
Table 3: Multi-CYP Inhibition Data
| Compound | CYP3A4 IC₅₀ (μM) | CYP2C9 IC₅₀ (μM) | CYP2C19 IC₅₀ (μM) |
|---|---|---|---|
| This compound | 15 | 23 | 8 |
| Belamcandol | 15 | 23 | 8 |
| Fatimahol | 31 | 16 | 11 |
| Resorcinol | 1.4 | 3.8 | 10 |
- Key Findings: this compound and Belamcandol show identical CYP2C9 and CYP2C19 inhibition profiles, suggesting structural similarities drive activity . Resorcinol is a pan-CYP inhibitor with sub-micromolar potency for CYP3A4 (IC₅₀ = 1.4 μM) .
Pharmacokinetic and Bioavailability Profiles
Table 4: Estimated In Vivo Concentrations
| Compound | GIT Concentration (μg/mL) | Plasma Concentration (μg/mL) |
|---|---|---|
| This compound | 13.64 | 1.13 |
| Demethylbelamcandaquinone B | 27.1 | 2.25 |
| Fatimahol | 0.20 | 0.016 |
| Resorcinol | 27.1 | 2.2 |
- Key Findings: Despite lower in vitro potency, this compound achieves higher plasma concentrations (1.13 μg/mL) than Fatimahol (0.016 μg/mL), suggesting better bioavailability .
Biological Activity
Overview
6-Acetoxy Belamcandol B is a natural compound derived from Belamcandol, which has garnered attention in scientific research due to its potential therapeutic applications. This compound exhibits various biological activities, particularly in anti-inflammatory and antioxidant mechanisms. Its unique acetoxy group enhances its bioavailability and potency compared to other related compounds.
- IUPAC Name: [4-hydroxy-2-methoxy-6-[(Z)-pentadec-10-enyl]phenyl] acetate
- Molecular Weight: 390.6 g/mol
- CAS Number: 1388841-30-2
The primary mechanism of action for this compound involves the inhibition of specific enzymes, notably 5-lipoxygenase . This enzyme is crucial in the biosynthesis of leukotrienes, which are inflammatory mediators. By inhibiting 5-lipoxygenase, this compound effectively reduces inflammation and oxidative stress, making it a candidate for therapeutic interventions in inflammatory diseases.
Anti-inflammatory Effects
Research indicates that this compound significantly reduces inflammatory markers in various biological models. For instance, studies have shown that it lowers levels of cytokines such as TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli.
Antioxidant Properties
This compound also exhibits notable antioxidant activity, which is essential for protecting cells from oxidative damage. In vitro assays demonstrate that this compound can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.
Data Table: Biological Activities
| Activity | Effect | Study Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of 5-lipoxygenase | |
| Cytokine Reduction | Decreased TNF-alpha and IL-6 levels | |
| Antioxidant Activity | Free radical scavenging | |
| Enzyme Modulation | Enhanced activity of superoxide dismutase |
Case Study 1: In Vitro Analysis
A study conducted on human epithelial cells demonstrated that treatment with this compound resulted in a significant reduction in inflammatory responses when exposed to lipopolysaccharides (LPS). The results indicated a decrease in the expression of pro-inflammatory genes, supporting its potential as an anti-inflammatory agent.
Case Study 2: Animal Model Study
In a murine model of arthritis, administration of this compound led to reduced swelling and pain scores compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues, further corroborating its therapeutic potential.
Comparison with Related Compounds
| Compound | Primary Activity | Unique Features |
|---|---|---|
| Belamcandol A | Anti-inflammatory | Similar structure but lacks acetoxy group |
| Belamcandol C | Antioxidant | Known for potent free radical scavenging |
| Belamcandol D | Potential anticancer properties | Studied for different cancer types |
Q & A
Q. What preliminary pharmacological activities have been reported for this compound?
- Methodological Answer : Early studies suggest inhibitory effects on enzymes like 5-lipoxygenase (IC₅₀ = 0.6 μM for Belamcandol A, a structural analog) . Researchers should design in vitro assays (e.g., enzyme inhibition, cell viability) using dose-response curves (e.g., 0.1–100 μM) and validate results with positive controls (e.g., zileuton for 5-LOX) .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
- Methodological Answer : LC-MS/MS or UPLC-PDA is preferred for quantification due to high sensitivity and specificity. Calibration curves should span physiologically relevant concentrations (e.g., 1–500 ng/mL), with validation for linearity (R² > 0.99), precision (CV < 15%), and recovery (>80%) .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for this compound?
- Methodological Answer : Variability in inhibition rates (e.g., Belamcandol B’s IC₅₀ discrepancies ) may arise from assay conditions (e.g., pH, cofactors) or compound stability. Researchers should:
- Replicate experiments under standardized protocols (e.g., pre-incubation time, buffer composition).
- Perform stability studies (e.g., thermal, photolytic) and use fresh stock solutions to minimize degradation .
Q. What experimental strategies can optimize the synthesis of this compound for scalable research?
- Methodological Answer : Semi-synthesis from Belamcandol B via acetylation (e.g., acetic anhydride/pyridine) is common. Key steps include:
- Monitoring reaction progress via TLC or HPLC to avoid over-acetylation.
- Purifying intermediates using flash chromatography (hexane:ethyl acetate gradients).
- Confirming regioselectivity of acetylation via NOESY or HMBC NMR .
Q. How can researchers design in vivo studies to evaluate the pharmacokinetics of this compound?
- Methodological Answer : Use rodent models (e.g., Sprague-Dawley rats) with oral/intravenous administration. Key parameters:
- Plasma sampling at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
- Quantify compound and metabolites via LC-MS/MS.
- Calculate AUC, Cmax, Tmax, and half-life. Include controls for bioavailability and protein binding effects .
Q. What novel molecular targets could be explored for this compound based on structural analogs?
- Methodological Answer : Belamcandol B derivatives show affinity for quinone reductases and cytochrome P450 enzymes . Researchers can:
- Perform molecular docking studies (e.g., AutoDock Vina) to predict binding to NQO1 or CYP3A4.
- Validate predictions with enzymatic assays (e.g., NADPH-dependent NQO1 activity ).
- Compare results with known inhibitors (e.g., dicoumarol for NQO1) .
Q. How should researchers integrate this compound into combination therapy studies?
- Methodological Answer : Use synergistic/additive models (e.g., Chou-Talalay method) with standard drugs (e.g., doxorubicin for cancer). Steps:
- Test single agents and combinations in a checkerboard assay.
- Calculate combination indices (CI < 1 indicates synergy).
- Assess mechanistic overlap via transcriptomics or proteomics .
Data Presentation and Reproducibility
Q. What are best practices for reporting experimental data on this compound to ensure reproducibility?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Provide detailed synthetic procedures, including solvent volumes, temperatures, and reaction times.
- Report NMR shifts (δ in ppm) with coupling constants (J in Hz) and MS fragmentation patterns.
- Deposit raw data (e.g., spectral files, inhibition curves) in public repositories (e.g., Zenodo) .
Q. How can researchers critically evaluate the quality of existing literature on this compound?
- Methodological Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Scrutinize methods for controls, sample sizes, and statistical rigor (e.g., ANOVA with post-hoc tests).
- Cross-reference pharmacological claims with primary sources (e.g., enzyme assays vs. computational predictions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
